2-((2-(4-氟苯基)-2-氧代乙基)硫)-N,3-二异戊基-4-氧代-3,4-二氢喹唑啉-7-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a quinazoline derivative, which is a class of organic compounds with a wide range of biological activities. Quinazolines have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The presence of a fluorophenyl group could potentially enhance the compound’s biological activity, as fluorine is often used in medicinal chemistry to improve a drug’s stability, selectivity, and potency .
Molecular Structure Analysis
The compound likely has a planar quinazoline core, with various substituents attached. The presence of multiple carbonyl groups could result in the formation of intramolecular hydrogen bonds, potentially stabilizing the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the thioether group could potentially be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .科学研究应用
抗菌应用
与2-((2-(4-氟苯基)-2-氧代乙基)硫代)-N,3-二异戊基-4-氧代-3,4-二氢喹唑啉-7-甲酰胺相关的化合物已显示出在抗菌应用中的潜力。例如,基于氟喹诺酮的4-噻唑烷酮的合成和研究已证明具有抗菌特性。这些化合物是从先导分子合成的,产生了一系列衍生物,这些衍生物经过测试以确定其抗真菌和抗菌活性 (N. Patel & S. D. Patel, 2010)。此外,还合成了将喹唑啉酮与4-噻唑烷酮基序相结合的新型含氟衍生物,并评估了它们对一系列细菌和真菌的抗菌效力,展示了显着的体外抗菌效力 (N. Desai, H. Vaghani, & P. N. Shihora, 2013)。
抗菌活性
另一项研究重点是合成含有杂环取代基的喹诺酮,结果表明某些衍生物,特别是带有恶唑取代基的衍生物,对革兰氏阳性生物表现出显着的体外抗菌活性。这表明可以探索类似的化合物以了解其抗菌功效 (C. S. Cooper, P. L. Klock, D. Chu, & P. Fernandes, 1990)。
抗分枝杆菌剂
类似于2-((2-(4-氟苯基)-2-氧代乙基)硫代)-N,3-二异戊基-4-氧代-3,4-二氢喹唑啉-7-甲酰胺的化合物也已合成并测试了其抗结核活性。一项涉及合成新型二氢喹啉衍生物的研究显示了对结核分枝杆菌的有希望的结果,表明在治疗结核病中具有潜在应用 (S. K. Marvadi, D. Nagineni, S. Safoora, et al., 2020)。
作用机制
未来方向
属性
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,3-bis(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O3S/c1-17(2)11-13-29-25(33)20-7-10-22-23(15-20)30-27(31(26(22)34)14-12-18(3)4)35-16-24(32)19-5-8-21(28)9-6-19/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNUNHEPWEEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。